molecular formula C9H15N2O14P3S B14750590 2-thioUTP

2-thioUTP

Cat. No.: B14750590
M. Wt: 500.21 g/mol
InChI Key: KHYOUGAATNYCAZ-XVFCMESISA-N
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Description

2-Thiouridine-5’-triphosphate, commonly known as 2-thioUTP, is a modified nucleotide analog. It is a sulfur-containing derivative of uridine triphosphate (UTP) where the oxygen atom at the 2-position of the uracil ring is replaced by a sulfur atom. This compound is known for its role as a potent and selective agonist at P2Y2 receptors, which are a type of purinergic receptor involved in various physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-thiouridine-5’-triphosphate typically involves the protection of the uridine molecule followed by the introduction of the sulfur atom at the 2-position. One common method involves the use of thiourea as the sulfur source. The protected uridine is then subjected to phosphorylation to introduce the triphosphate group. The final product is obtained after deprotection and purification steps .

Industrial Production Methods

Industrial production of 2-thiouridine-5’-triphosphate follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity. The compound is typically stored in solution form at low temperatures to maintain stability .

Chemical Reactions Analysis

2-thiouridine-5’-triphosphate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-thiouridine-5’-triphosphate has a wide range of applications in scientific research:

Mechanism of Action

2-thiouridine-5’-triphosphate exerts its effects primarily through the activation of P2Y2 receptors. Upon binding to these receptors, it triggers a cascade of intracellular signaling pathways involving the activation of phospholipase C, which leads to the production of inositol trisphosphate and diacylglycerol. These molecules, in turn, increase intracellular calcium levels and activate protein kinase C, resulting in various cellular responses such as secretion, motility, and proliferation .

Comparison with Similar Compounds

2-thiouridine-5’-triphosphate is unique among nucleotide analogs due to the presence of the sulfur atom at the 2-position, which imparts distinct chemical and biological properties. Similar compounds include:

    Uridine-5’-triphosphate (UTP): The parent compound without the sulfur modification.

    2’-Fluoro-2’-deoxyuridine-5’-triphosphate (2’-F-dUTP): A fluorinated analog used in similar applications.

    2’-Amino-2’-deoxyuridine-5’-triphosphate (2’-NH2-dUTP): An amino-modified analog with different reactivity and stability

These compounds share some functional similarities but differ in their specific interactions with biological targets and their stability under various conditions.

Properties

Molecular Formula

C9H15N2O14P3S

Molecular Weight

500.21 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C9H15N2O14P3S/c12-5-1-2-11(9(29)10-5)8-7(14)6(13)4(23-8)3-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,4,6-8,13-14H,3H2,(H,18,19)(H,20,21)(H,10,12,29)(H2,15,16,17)/t4-,6-,7-,8-/m1/s1

InChI Key

KHYOUGAATNYCAZ-XVFCMESISA-N

Isomeric SMILES

C1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Canonical SMILES

C1=CN(C(=S)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Origin of Product

United States

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